molecular formula C25H26N4O4S B608515 d]pyrimidin-4(3H)-one CAS No. 1814881-70-3

d]pyrimidin-4(3H)-one

Cat. No. B608515
M. Wt: 478.57
InChI Key: ZJOXWRFJOUWUKX-GOSISDBHSA-N
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Description

Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of compounds that have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra . Another study reported the discovery of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives and their subsequent optimization to give 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones, a series of potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors which bind to Fe(II) in the active site .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been achieved through a POCl3 catalyzed, efficient, one-step and solvent-free process from 2-amino-4,5-substitutedthiophene-3-carbonitrile . Another synthesis method involves the synthetic elaboration of readily available α-substituted β-ketoesters that, upon transformation into the corresponding acyl enamines, have been cyclized .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones has been studied using steady-state absorption and emission spectra combined with transient absorption spectroscopy and CASPT2 calculations . These studies have helped to delineate the electronic relaxation mechanisms of these pyrimidine derivatives .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones have been involved in a green one-pot three-component cascade reaction . This reaction has been used in the synthesis of 2-amino-5,8-dihydro-3H-pyrido[2,3-D]pyrimidin-4-ones in an aqueous medium .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones have been studied. For instance, thieno[3,4-d]pyrimidin-4(3H)-thione has been found to efficiently populate the long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent .

Scientific Research Applications

  • A one-pot synthesis of pyrimidin-4(3H)-ones via the Vilsmeier reaction of 3-aminopropenamides, suggesting its utility in organic synthesis (Rui Zhang et al., 2011).

  • Synthesis of quinazolin-4(3H)-ones, demonstrating the compound's role in the development of new chemical structures (Bryan Li et al., 2013).

  • A green approach to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the compound's importance in eco-friendly chemistry (Taoda Shi et al., 2018).

  • The use of 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues for selective binding in DNA triple helices, indicating its potential in molecular biology (Rohan T. Ranasinghe et al., 2005).

  • Development of 6-anilinopyrazolo[3,4-d]pyrimidin-4-ones as inhibitors of bacterial DNA polymerase III, illustrating its potential in antimicrobial research (Amjad Ali et al., 2003).

  • Exploring the diversity of Pyrido[2,3-d]pyrimidin-7(8H)-ones for biological activity, highlighting its use in drug discovery (Victor Masip et al., 2021).

  • Investigating the cytotoxic activity and quantum chemical properties of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives, showing its application in cancer research (Z. Kökbudak et al., 2020).

  • An energetic study of 4(3H)-pyrimidinone, including its tautomeric forms, which are important in biochemistry and pharmaceuticals (Tiago L. P. Galvão et al., 2014).

  • Synthesis and biomedical applications of Pyrido[2,3-d]pyrimidin-7(8H)-ones, indicating its relevance in medicinal chemistry (Guillem Jubete et al., 2019).

  • Investigating the photochemistry of 4(3H)-pyrimidin-4-ones for the formation of medium-ring lactams, relevant in organic photochemistry (Y. Hirai et al., 1980).

  • Synthesizing 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) using hybrid catalysts, significant in chemical engineering and materials science (Mehul P. Parmar et al., 2023).

Safety And Hazards

Thieno[2,3-d]pyrimidin-4(3H)-one may cause skin irritation and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Thieno[2,3-d]pyrimidin-4(3H)-ones have potential in the development of new antitubercular agents and as potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors . Future research could focus on further optimization of these compounds and exploration of their potential in other therapeutic areas .

properties

IUPAC Name

2-[[4-[(3R)-1-oxo-3,4-dihydroisochromene-3-carbonyl]piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4S/c30-22-21-17-7-3-4-8-19(17)34-23(21)27-20(26-22)14-28-9-11-29(12-10-28)24(31)18-13-15-5-1-2-6-16(15)25(32)33-18/h1-2,5-6,18H,3-4,7-14H2,(H,26,27,30)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOXWRFJOUWUKX-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCN(CC4)C(=O)C5CC6=CC=CC=C6C(=O)O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCN(CC4)C(=O)[C@H]5CC6=CC=CC=C6C(=O)O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

d]pyrimidin-4(3H)-one

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